molecular formula C12H17NO2 B181398 N-(3-butoxyphenyl)acetamide CAS No. 55792-53-5

N-(3-butoxyphenyl)acetamide

Cat. No. B181398
CAS RN: 55792-53-5
M. Wt: 207.27 g/mol
InChI Key: RESWNIAVSXLLNZ-UHFFFAOYSA-N
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Description

N-(3-butoxyphenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. BPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 243.32 g/mol.

Mechanism Of Action

The mechanism of action of N-(3-butoxyphenyl)acetamide is not fully understood. However, it is believed that N-(3-butoxyphenyl)acetamide exerts its biological activity by interacting with specific molecular targets in cells. For example, N-(3-butoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3-butoxyphenyl)acetamide has also been shown to disrupt the cell membrane of bacterial cells, leading to their death.

Biochemical And Physiological Effects

N-(3-butoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-butoxyphenyl)acetamide can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. N-(3-butoxyphenyl)acetamide has also been shown to inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins, which are mediators of the inflammatory response.

Advantages And Limitations For Lab Experiments

N-(3-butoxyphenyl)acetamide has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and easy to synthesize. N-(3-butoxyphenyl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-(3-butoxyphenyl)acetamide has some limitations for laboratory experiments. It is toxic and can cause skin and eye irritation. Therefore, appropriate safety precautions should be taken when handling N-(3-butoxyphenyl)acetamide.

Future Directions

There are several future directions for the research on N-(3-butoxyphenyl)acetamide. In medicine, N-(3-butoxyphenyl)acetamide could be further investigated for its potential as a new drug for the treatment of pain and inflammation. In agriculture, N-(3-butoxyphenyl)acetamide could be further investigated for its potential as a new herbicide or insecticide. In industry, N-(3-butoxyphenyl)acetamide could be further investigated for its potential as a starting material for the synthesis of new organic compounds.
Conclusion:
In conclusion, N-(3-butoxyphenyl)acetamide is a chemical compound that has potential applications in various fields, including medicine, agriculture, and industry. The synthesis of N-(3-butoxyphenyl)acetamide involves the reaction of 3-butoxyaniline with acetic anhydride in the presence of a catalyst. N-(3-butoxyphenyl)acetamide has been extensively studied for its potential applications and has been shown to possess anti-inflammatory, analgesic, antimicrobial, and herbicidal activity. The mechanism of action of N-(3-butoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in cells. N-(3-butoxyphenyl)acetamide has several advantages for laboratory experiments, but it is toxic and requires appropriate safety precautions. There are several future directions for the research on N-(3-butoxyphenyl)acetamide, including its potential as a new drug, herbicide, or insecticide.

Synthesis Methods

The synthesis of N-(3-butoxyphenyl)acetamide involves the reaction of 3-butoxyaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces N-(3-butoxyphenyl)acetamide as a white solid that can be purified using recrystallization or column chromatography. The yield of N-(3-butoxyphenyl)acetamide synthesis can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst.

Scientific Research Applications

N-(3-butoxyphenyl)acetamide has been extensively studied for its potential applications in various fields. In medicine, N-(3-butoxyphenyl)acetamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(3-butoxyphenyl)acetamide has also been investigated for its antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
In agriculture, N-(3-butoxyphenyl)acetamide has been shown to have herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. N-(3-butoxyphenyl)acetamide has also been investigated for its insecticidal activity against various insect pests, including the cotton bollworm and the diamondback moth.
In industry, N-(3-butoxyphenyl)acetamide has been used as a starting material for the synthesis of various organic compounds, including dyes, pigments, and polymers. N-(3-butoxyphenyl)acetamide has also been used as a plasticizer for polyvinyl chloride (PVC) and other polymers.

properties

CAS RN

55792-53-5

Product Name

N-(3-butoxyphenyl)acetamide

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-butoxyphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-3-4-8-15-12-7-5-6-11(9-12)13-10(2)14/h5-7,9H,3-4,8H2,1-2H3,(H,13,14)

InChI Key

RESWNIAVSXLLNZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

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